1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride
Overview
Description
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride is a chemical compound with the molecular formula C6H10ClN3O2 . Its InChI code is 1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H .
Synthesis Analysis
Efficient methods for the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives possessing an unsaturated pyrrolidine cycle have been developed. These methods afford intermediates and target compounds in high yields without requiring additional purification .Chemical Reactions Analysis
The synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives involves the development of efficient methods that yield intermediates and target compounds. These methods do not require additional purification .Physical and Chemical Properties Analysis
The compound is a powder at room temperature. It has a molecular weight of 191.62 . The InChI code for this compound is 1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H .Mechanism of Action
Target of Action
The primary targets of 1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride are integrin αLβ2 and matrix metalloproteinases . Integrin αLβ2 plays a crucial role in the delivery of leukocytes to the site of inflammation . Matrix metalloproteinases are significant in the uncontrolled division of connective tissue and collagen, resulting in the absorption of the extracellular fluid .
Mode of Action
This compound acts as an antagonist of integrin αLβ2 . By blocking this integrin, it can potentially reduce inflammation by limiting the delivery of leukocytes to the inflammation site . It also inhibits matrix metalloproteinases, which can help control the division of connective tissue and collagen .
Biochemical Pathways
The exact biochemical pathways affected by 1,3,7-Triazaspiro[4Its inhibition of matrix metalloproteinases suggests it may impact pathways involving the breakdown and remodeling of the extracellular matrix .
Pharmacokinetics
The compound’s molecular weight (191.62 g/mol ) is within the range generally favorable for oral bioavailability.
Result of Action
The antagonistic action of this compound on integrin αLβ2 and its inhibitory effect on matrix metalloproteinases could lead to a reduction in inflammation and control of tissue remodeling . This could potentially be beneficial in conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,3,7-Triazaspiro[4.4]nonane-2,4-dione hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit matrix metalloproteinases, which are involved in the breakdown of extracellular matrix components . Additionally, it acts as an antagonist of integrin αLβ2, which is essential for leukocyte delivery to inflammation sites . These interactions highlight the compound’s potential in therapeutic applications, particularly in inflammatory and connective tissue disorders.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can inhibit the proliferation of certain cancer cell lines, indicating its potential as an anticancer agent . Furthermore, it affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits protein arginine deiminase, an enzyme involved in post-translational modification of proteins . This inhibition can result in changes in gene expression and protein function, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biological activity for extended periods, making it suitable for prolonged experimental use. Its effects on cellular function may vary over time, with some studies reporting a gradual decrease in efficacy with prolonged exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low to moderate doses have been shown to be effective in achieving the desired therapeutic outcomes without significant adverse effects . At high doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions result in the formation of metabolites that are excreted via the kidneys.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and spleen. Its localization and accumulation in these tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cellular organelles . It may also undergo post-translational modifications that direct it to specific compartments, such as the nucleus or mitochondria. These modifications can influence its activity and stability within the cell.
Properties
IUPAC Name |
1,3,7-triazaspiro[4.4]nonane-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2.ClH/c10-4-6(1-2-7-3-6)9-5(11)8-4;/h7H,1-3H2,(H2,8,9,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQXPZYMMGPCTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12C(=O)NC(=O)N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334146-82-5 | |
Record name | 1,3,7-Triazaspiro[4.4]nonane-2,4-dione, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1334146-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.